molecular formula C10H16Cl3N3O2 B13135757 tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride

tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride

Cat. No.: B13135757
M. Wt: 316.6 g/mol
InChI Key: RXSGVSWOVJRCEU-UHFFFAOYSA-N
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Description

tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride: is an organic compound known for its diverse chemical and biological properties. It is often used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted pyrazines.

    Oxidation Reactions: Products include pyrazine oxides.

    Reduction Reactions: Products include pyrazine amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • tert-Butyl (5-chloropyrazin-2-yl)carbamate
  • tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
  • tert-Butyl N-((5-chloropyrazin-2-yl)methyl)carbamate

Comparison: tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct solubility and reactivity properties compared to its analogs .

Properties

Molecular Formula

C10H16Cl3N3O2

Molecular Weight

316.6 g/mol

IUPAC Name

tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate;dihydrochloride

InChI

InChI=1S/C10H14ClN3O2.2ClH/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7;;/h4,6H,5H2,1-3H3,(H,14,15);2*1H

InChI Key

RXSGVSWOVJRCEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)Cl.Cl.Cl

Origin of Product

United States

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